Core Compound Identification and Physicochemical Properties
Core Compound Identification and Physicochemical Properties
An In-Depth Technical Guide to 4,5-Dichloro-2-(trifluoromethyl)benzaldehyde
Abstract: This technical guide provides a comprehensive overview of 4,5-Dichloro-2-(trifluoromethyl)benzaldehyde, a key halogenated aromatic aldehyde. Identified by CAS Number 134099-43-7 , this compound serves as a critical and versatile building block in modern synthetic chemistry, particularly within the realms of pharmaceutical and agrochemical research.[1][2][3] The strategic placement of two chlorine atoms and an ortho-trifluoromethyl group on the benzaldehyde scaffold imparts unique electronic properties and reactivity, making it a valuable precursor for complex molecular architectures. This document will delve into its physicochemical properties, the scientific rationale for its utility in drug design, representative synthetic pathways, and essential safety protocols for laboratory handling.
4,5-Dichloro-2-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde whose structure is foundational to its synthetic utility. The combination of its functional groups dictates its reactivity and physical characteristics.
| Property | Value | Source(s) |
| CAS Number | 134099-43-7 | [1][2] |
| Molecular Formula | C₈H₃Cl₂F₃O | [1][2][3] |
| Molecular Weight | 243.01 g/mol | [1][2] |
| Boiling Point | 106 °C (at 15 Torr) | [1] |
| Density | 1.533 ± 0.06 g/cm³ (Predicted) | [1] |
| IUPAC Name | 4,5-dichloro-2-(trifluoromethyl)benzaldehyde | [1] |
| InChI Key | OGBBACWWGUNVTB-UHFFFAOYSA-N | [3] |
The Strategic Importance in Medicinal Chemistry
The utility of a synthetic building block is defined by the properties it imparts to a target molecule. 4,5-Dichloro-2-(trifluoromethyl)benzaldehyde is prized in drug discovery for the distinct advantages conferred by its trifluoromethyl (-CF₃) and chloro (-Cl) substituents.
-
The Trifluoromethyl Group (-CF₃): The -CF₃ group is a cornerstone of modern medicinal chemistry.[4] Its potent electron-withdrawing nature significantly modulates the electronic character of the aromatic ring.[5][6] In the context of this molecule, its placement at the ortho-position to the aldehyde enhances the electrophilicity of the carbonyl carbon, making the aldehyde highly reactive towards nucleophiles in reactions such as reductive aminations and condensations.[7] Furthermore, incorporating a -CF₃ group into a drug candidate is a well-established strategy to improve key pharmacological properties[8]:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes), which can increase a drug's half-life.[5]
-
Lipophilicity: The -CF₃ group increases the lipophilicity (fat-solubility) of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[5]
-
Binding Affinity: The unique steric and electronic profile of the -CF₃ group can lead to stronger and more selective binding interactions with biological targets like proteins and enzymes.[5]
-
-
The Dichloro Substituents (-Cl): The two chlorine atoms further enhance the molecule's utility. They also act as electron-withdrawing groups, contributing to the reactivity of the aldehyde. Moreover, they provide additional points for potential modification via cross-coupling reactions and occupy specific vectors in space that can be crucial for fitting into a target's binding pocket.
This combination of features makes the molecule a powerful scaffold for creating libraries of diverse compounds for screening in drug discovery programs.
Caption: Logical relationship between structural features and their benefits in drug design.
Representative Synthesis Pathway: Oxidation of a Precursor Alcohol
While specific industrial synthesis routes for 4,5-dichloro-2-(trifluoromethyl)benzaldehyde can be proprietary, a common and illustrative laboratory-scale method for preparing substituted benzaldehydes is the oxidation of the corresponding benzyl alcohol. This approach provides high yields and selectivity. The following protocol is based on a well-documented procedure for a structurally similar compound, 5-chloro-2-(trifluoromethyl)benzaldehyde, demonstrating the core chemical transformation.[9]
Causality Behind Experimental Choices:
-
Starting Material: The synthesis logically begins with the corresponding alcohol, (4,5-dichloro-2-(trifluoromethyl)phenyl)methanol. This precursor contains the complete substituted aromatic ring, requiring only the selective oxidation of the primary alcohol to the aldehyde.
-
Solvent: Dichloromethane (DCM) is an excellent choice. It is relatively inert, has a low boiling point for easy removal, and effectively solubilizes both the starting alcohol and the oxidizing agent.
-
Oxidizing Agent: Pyridinium chlorochromate (PCC) is a mild oxidizing agent that is highly effective for converting primary alcohols to aldehydes without over-oxidation to the carboxylic acid, which can occur with stronger agents like potassium permanganate. The 2-fold molar excess ensures the complete conversion of the starting material.
-
Workup and Purification: Dilution with diethyl ether is performed to precipitate the chromium byproducts, which can then be removed by filtration.[9] The final purification via silica gel column chromatography is a standard and highly effective method for separating the desired aldehyde from any unreacted starting material or minor byproducts, yielding a high-purity product.[9]
Step-by-Step Experimental Protocol:
-
Dissolution: Dissolve the starting material, (4,5-dichloro-2-(trifluoromethyl)phenyl)methanol (1 equivalent), in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Oxidant: To this solution, add Pyridinium Chlorochromate (PCC) (2 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously for approximately 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting alcohol spot is no longer visible.
-
Quenching and Filtration: Upon completion, dilute the reaction mixture with diethyl ether and continue stirring for an additional hour. Filter the mixture through a pad of celite or silica gel to remove the solid chromium byproducts.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the DCM and diethyl ether.
-
Purification: Purify the resulting crude oil using silica gel column chromatography, typically eluting with a mixture of hexane and ethyl acetate (e.g., 9:1 ratio), to afford the pure 4,5-Dichloro-2-(trifluoromethyl)benzaldehyde.
Caption: Experimental workflow for the synthesis of the target compound via oxidation.
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling of 4,5-Dichloro-2-(trifluoromethyl)benzaldehyde is paramount for laboratory safety. The information below is synthesized from standard safety data sheets for halogenated and trifluoromethyl-substituted aromatic aldehydes.
-
Hazard Identification: This compound is classified as hazardous. It is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][10]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Always wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. Wash hands thoroughly after handling.[10]
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors. If vapors or aerosols are generated, a respirator may be required.
-
-
First Aid Measures:
-
Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or physician if you feel unwell.[10]
-
Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[10]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[10]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11] It may be sensitive to air, light, and moisture, so storage under an inert atmosphere (e.g., nitrogen) is recommended for long-term stability.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][11]
Conclusion
4,5-Dichloro-2-(trifluoromethyl)benzaldehyde (CAS: 134099-43-7) is more than just a chemical intermediate; it is a strategically designed tool for modern chemical synthesis. Its unique constellation of functional groups provides a reactive handle (the aldehyde) enhanced by the powerful electronic and steric properties of its chloro and trifluoromethyl substituents. For researchers in drug development and materials science, this compound offers a reliable and potent starting point for constructing novel molecules with desirable pharmacological and physical properties. Understanding its reactivity, handling requirements, and synthetic origins is essential for leveraging its full potential in the laboratory.
References
-
Capot Chemical Co., Ltd. (2008, November 28). MSDS of 4,5-Dichloro-2-(trifluoromethyl)benzaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Trifluoromethylbenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.
-
PrepChem.com. (n.d.). Synthesis of 4-trifluoromethylbenzaldehyde. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 4-(trifluoromethyl)-. Retrieved from [Link]
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
Angene. (n.d.). The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Uses of 2-(Trifluoromethyl)benzaldehyde. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Chloro-5-(trifluoromethyl)benzaldehyde in Pharmaceutical Intermediates. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-4-(trifluoromethyl)benzaldehyde. Retrieved from [Link]
-
MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
Sources
- 1. 4,5-Dichloro-2-(trifluoromethyl)benzaldehyde CAS#: 134099-43-7 [amp.chemicalbook.com]
- 2. capotchem.cn [capotchem.cn]
- 3. 4,5-Dichloro-2-(trifluoromethyl)benzaldehyde | CAS: 134099-43-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. 5-CHLORO-2-(TRIFLUOROMETHYL)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
